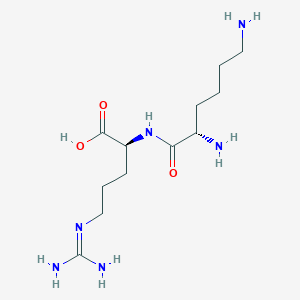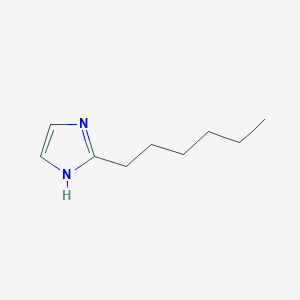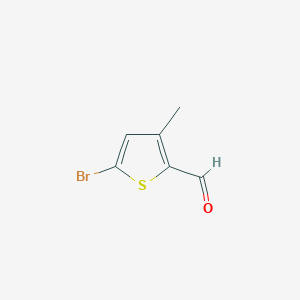
4-(2-Chloroethyl)benzaldehyde
Vue d'ensemble
Description
4-(2-Chloroethyl)benzaldehyde is an organic compound with the chemical formula C9H9ClO. It is a colorless to pale yellow liquid with a strong aroma similar to aromatic ketones. This compound is easily soluble in ethanol, ether, and chloroform, and slightly soluble in water . It is widely used in the pharmaceutical and cosmetic industries, often serving as an intermediate in the synthesis of antibiotics, anti-inflammatory drugs, and various chemicals .
Méthodes De Préparation
4-(2-Chloroethyl)benzaldehyde is typically prepared by the reaction of symmetrical dichloroethane and benzaldehyde in an aqueous sodium hydroxide solution . The symmetrical dichloroethane is slowly added dropwise to the benzaldehyde solution while controlling the temperature and stirring to ensure the reaction proceeds smoothly . After the reaction is complete, the product is purified by distillation to obtain this compound .
Analyse Des Réactions Chimiques
4-(2-Chloroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Applications De Recherche Scientifique
4-(2-Chloroethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antibiotics and anti-inflammatory drugs.
Industry: It is used in the production of fragrances and as an additive in cosmetics.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert therapeutic effects, particularly in the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
4-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chlorobenzaldehyde: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.
2-Chloroethylbenzene: Lacks the aldehyde group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the chloroethyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical reactions .
Propriétés
IUPAC Name |
4-(2-chloroethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAKRQPQKJMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571028 | |
| Record name | 4-(2-Chloroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103076-33-1 | |
| Record name | 4-(2-Chloroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-chloroethyl)benzaldehyde contribute to the enhanced antimicrobial activity of the synthesized chitosan derivatives?
A: While the provided research doesn't delve into the specific mechanism of action, it suggests that the enhanced antimicrobial activity of chitosan derivatives incorporating this compound stems from their improved solubility. [, ] The presence of the aromatic aldehyde moiety likely increases the hydrophobicity of the chitosan backbone, promoting better interaction with bacterial cell membranes. This improved interaction could lead to increased disruption of the membrane integrity, ultimately resulting in bacterial cell death. Further research is needed to confirm this hypothesis and fully elucidate the mechanism of action.
Q2: Are there any potential applications of these modified chitosan derivatives beyond the ones mentioned in the research?
A: While the research focuses on the antimicrobial potential of these novel chitosan derivatives, their improved solubility opens avenues for exploration in various fields. [] Potential applications include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)








![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
